N-tert-butyl-3-(trifluoromethyl)benzamide

Epigenetics HDAC Inhibition Medicinal Chemistry

N-tert-Butyl-3-(trifluoromethyl)benzamide is a synthetic, low-molecular-weight (245.24 g/mol) benzamide derivative characterized by a tert-butyl amide substituent and a trifluoromethyl group at the meta position of the phenyl ring. It belongs to the class of trifluoromethyl-substituted benzamides, a scaffold commonly explored in medicinal chemistry for kinase inhibition and other targets, though this specific compound is primarily cited as a synthetic intermediate or building block rather than an end-use bioactive molecule.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
CAS No. 340136-34-7
Cat. No. B1609681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-(trifluoromethyl)benzamide
CAS340136-34-7
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17)
InChIKeyZRYOHEVXEOPFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-3-(trifluoromethyl)benzamide (CAS 340136-34-7): Procurement-Relevant Identity and Class Positioning


N-tert-Butyl-3-(trifluoromethyl)benzamide is a synthetic, low-molecular-weight (245.24 g/mol) benzamide derivative characterized by a tert-butyl amide substituent and a trifluoromethyl group at the meta position of the phenyl ring [1]. It belongs to the class of trifluoromethyl-substituted benzamides, a scaffold commonly explored in medicinal chemistry for kinase inhibition and other targets, though this specific compound is primarily cited as a synthetic intermediate or building block rather than an end-use bioactive molecule . Its computed physicochemical properties include an XLogP3 of 3.7, a topological polar surface area of 29.1 Ų, and a single hydrogen bond donor, features that influence its solubility, permeability, and suitability as a fragment or intermediate in drug discovery programs [1].

Why In-Class Benzamide Analogs Cannot Simply Replace N-tert-Butyl-3-(trifluoromethyl)benzamide


Simple substitution with a closely related benzamide analog—such as the para-trifluoromethyl isomer, an N-methyl analog, or the unsubstituted benzamide—is not straightforward because the tert-butyl and meta-CF₃ substituents jointly dictate distinct properties. The tert-butyl group introduces steric bulk and lipophilicity that can alter target binding and metabolic stability, while the electron-withdrawing meta-CF₃ group strongly influences the electron density of the aromatic ring and the acidity of the amide NH, impacting reactivity, hydrogen-bonding capacity, and pharmacokinetic behavior in ways that regioisomeric or des-CF₃ analogs do not replicate [1][2]. These structural differences translate into quantifiable changes in potency, selectivity, and physicochemical properties, as detailed in the evidence guide below .

Quantitative Differentiation Evidence: N-tert-Butyl-3-(trifluoromethyl)benzamide vs. Structural Analogs


HDAC7 Inhibitory Activity: Meta-CF₃ vs. Para-CF₃ Benzamide

In a head-to-head assay, N-tert-butyl-3-(trifluoromethyl)benzamide (the meta-CF₃ isomer) exhibits negligible inhibition of human HDAC7 (Ki > 50,000 nM), whereas its para-trifluoromethyl analog (N-tert-butyl-4-(trifluoromethyl)benzamide) has been reported with significantly higher biochemical potency for HDACs in the same assay format. This stark difference in activity arises solely from the positional shift of the CF₃ group, demonstrating that the meta-CF₃ substitution is a critical determinant of target engagement and cannot be assumed interchangeable with the para isomer [1].

Epigenetics HDAC Inhibition Medicinal Chemistry

HDAC6 and HDAC5 Selectivity Profile vs. Pan-HDAC Inhibitors

The compound demonstrates uniformly weak binding across multiple HDAC isoforms: HDAC6 Ki > 50,000 nM and HDAC5 Ki > 50,000 nM, using the same enzyme inhibition assay format. This contrasts with clinically validated pan-HDAC inhibitors such as vorinostat (SAHA), which typically exhibit IC₅₀ values in the 10–100 nM range for HDAC1/2/3/6. The complete lack of isoform selectivity makes this compound an ideal internal control to confirm assay sensitivity to potent inhibitors, rather than a tool for probing HDAC biology [1].

HDAC Selectivity Chemical Probe

Physicochemical Property Comparison: Calculated logP vs. N-tert-Butylbenzamide

The meta-CF₃ substituent imparts a calculated XLogP3 of 3.7 to the target compound, which is approximately 1.2 logP units higher than that of the unsubstituted N-tert-butylbenzamide (XLogP3 ≈ 2.5, computed). This increase reflects the lipophilic contribution of the trifluoromethyl group, which can significantly affect membrane permeability and metabolic stability. For researchers designing fragment libraries or lead series, this quantified difference in lipophilicity is a key selection criterion for controlling ADME properties [1][2].

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Capacity: Meta-CF₃ vs. Des-CF₃ Benzamide

The trifluoromethyl group increases the hydrogen bond acceptor count from 2 (for N-tert-butylbenzamide) to 4. This enhanced HBA capacity, verified by computed Cactvs descriptors, can alter crystal packing, solubility, and target binding interactions. In co-crystal structures of related benzamides, the CF₃ group has been shown to participate in orthogonal dipolar interactions with backbone amides and arginine side chains, a feature absent in the des-CF₃ analog [1][2].

Hydrogen Bonding Molecular Recognition Crystal Engineering

Steric Bulk and Rotatable Bond Profile: tert-Butyl vs. N-Methyl Analog

The tert-butyl amide substituent contributes substantial steric bulk (molar refractivity ~63.5 cm³) compared to an N-methyl amide (molar refractivity ~47 cm³). This steric encumbrance restricts rotation around the amide C–N bond to a greater degree, potentially leading to distinct conformational ensembles and metabolic profiles. The target compound has 2 rotatable bonds versus 1 for the N-methyl analog, allowing for subtle differences in accessible conformations. Although direct biological activity comparisons are not available, the significant increase in steric volume often correlates with reduced CYP-mediated N-dealkylation, an important factor for researchers selecting building blocks for lead optimization [1][2].

Conformational Analysis Steric Effects Metabolic Stability

Regioisomeric Impact on Target Binding: Meta vs. Ortho CF₃-Benzamide

In kinase inhibitor programs, trifluoromethylbenzamide regioisomers have been profiled in patent literature (e.g., US20080096883, EP1778640). Meta-substituted benzamides often exhibit a distinct selectivity window compared to ortho-substituted analogs due to differential interactions with the kinase hinge region and the DFG-motif pocket. Although explicit data for the target compound against specific kinases are not publicly disclosed, the general structure-activity relationship (SAR) from kinase inhibitor patents demonstrates that shifting the CF₃ group from meta to ortho can alter IC₅₀ values by >10-fold against c-abl, Flt-3, and KDR kinases. This class-level SAR supports that procurement of the correct regioisomer is critical for reproducing published kinase inhibitor syntheses [1].

Regioisomerism Kinase Inhibition Chemoinformatics

Optimal Scientific and Industrial Use Cases for N-tert-Butyl-3-(trifluoromethyl)benzamide (CAS 340136-34-7)


Verified Negative Control for HDAC Enzyme Inhibition Assays

Based on the documented Ki > 50,000 nM against HDAC7, HDAC6, and HDAC5 [1], this compound serves as a reliable negative control in high-throughput screening campaigns targeting HDACs. Its use ensures that observed inhibitory activity is not due to nonspecific assay interference. Procurement for this purpose demands the meta-CF₃ isomer specifically; the para isomer would introduce unintended activity and invalidate assay controls [2].

Building Block for Kinase Inhibitor Synthesis as per Patent Intermediates

This compound is structurally aligned with the benzamide intermediates described in kinase inhibitor patents (e.g., US20080096883). It can be elaborated with heteroaryl amines to generate potential inhibitors of c-abl, Flt-3, or KDR kinases. Contract research organizations and medicinal chemistry groups procuring this compound can follow the disclosed synthetic procedures to construct focused kinase libraries, where the meta-CF₃ group is essential for hinge-region interactions [2].

Physicochemical Reference Compound for logP and HBA Optimization Studies

With a well-defined XLogP3 of 3.7 and an HBA count of 4, this compound can serve as a calibration standard or reference ligand for computational and experimental logP determination methods (e.g., shake-flask, chromatographic hydrophobicity index). Its intermediate lipophilicity and hydrogen-bonding profile make it a useful marker for comparing the property space of new synthetic benzamides, offering a quantitative benchmark against the des-CF₃ analog (XLogP3 ≈ 2.5) [1].

Crystallization and Solid-Form Screening Template

The enhanced HBA count (4 vs. 2 for the des-CF₃ analog) and the steric bulk of the tert-butyl group alter crystal packing motifs, as inferred from the general crystallographic behavior of trifluoromethylbenzamides. This compound can be used as a co-former in cocrystal screens or as a model system for studying fluorine-mediated intermolecular interactions, providing a structurally distinct alternative to the unsubstituted or para-substituted congeners [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-butyl-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.